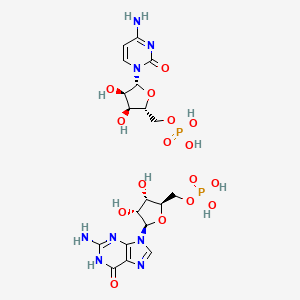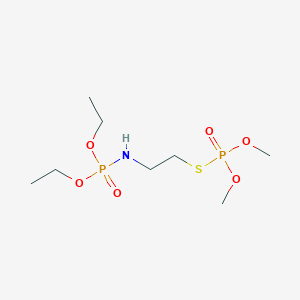
N-diethoxyphosphoryl-2-dimethoxyphosphorylsulfanylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-diethoxyphosphoryl-2-dimethoxyphosphorylsulfanylethanamine is an organophosphorus compound known for its unique chemical structure and properties This compound is characterized by the presence of both diethoxyphosphoryl and dimethoxyphosphorylsulfanyl groups attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-diethoxyphosphoryl-2-dimethoxyphosphorylsulfanylethanamine typically involves the reaction of diethyl hydrogen phosphate with hexamethyltriaminophosphine, followed by oxidation to form hexamethyltriaminodibromophosphorane. This intermediate is then ionized in solution to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-diethoxyphosphoryl-2-dimethoxyphosphorylsulfanylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phosphorylated derivatives.
Aplicaciones Científicas De Investigación
N-diethoxyphosphoryl-2-dimethoxyphosphorylsulfanylethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-diethoxyphosphoryl-2-dimethoxyphosphorylsulfanylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interfere with biochemical pathways by altering the function of key proteins or signaling molecules .
Comparación Con Compuestos Similares
N-diethoxyphosphoryl-2-dimethoxyphosphorylsulfanylethanamine can be compared to other organophosphorus compounds, such as:
N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones: These compounds also contain diethoxyphosphoryl groups and have been studied for their antiviral and antibiotic-enhancing properties.
Phosphoramidates: Similar in structure, these compounds are known for their applications in biochemistry and medicine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
21988-64-7 |
|---|---|
Fórmula molecular |
C8H21NO6P2S |
Peso molecular |
321.27 g/mol |
Nombre IUPAC |
N-diethoxyphosphoryl-2-dimethoxyphosphorylsulfanylethanamine |
InChI |
InChI=1S/C8H21NO6P2S/c1-5-14-16(10,15-6-2)9-7-8-18-17(11,12-3)13-4/h5-8H2,1-4H3,(H,9,10) |
Clave InChI |
ZZIQWYMSVSLETQ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(NCCSP(=O)(OC)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


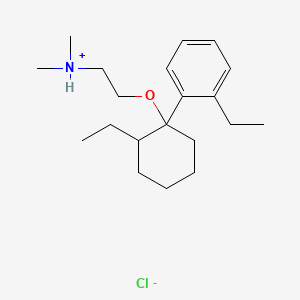


![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)


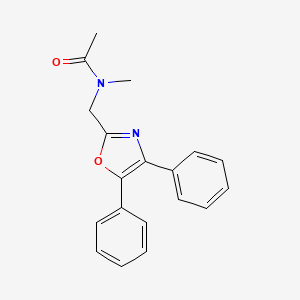
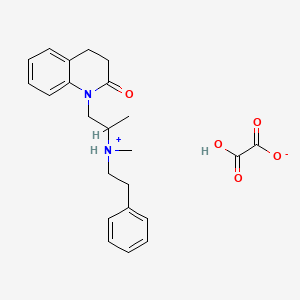
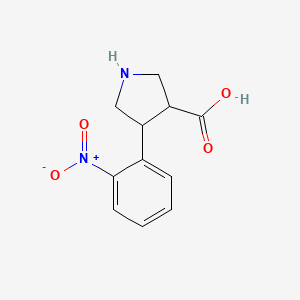
![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)


![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
